3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-6,9-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-6,9-dipropyl- is a synthetic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-6,9-dipropyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Hydrazine Derivatives: Starting from hydrazine derivatives and reacting with suitable aldehydes or ketones.
Condensation Reactions: Using condensation reactions between triazole and purine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: Other compounds in this class with similar structures.
Purine Derivatives: Compounds with a purine core structure.
Triazole Derivatives: Compounds containing the triazole ring.
Uniqueness
What sets 3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-6,9-dipropyl- apart is its specific substitution pattern and the resulting biological activity. This unique structure may confer distinct properties, making it valuable for specific applications.
Properties
CAS No. |
135471-73-7 |
---|---|
Molecular Formula |
C12H16N6O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
6,9-dipropyl-2H-[1,2,4]triazolo[3,4-f]purine-3,5-dione |
InChI |
InChI=1S/C12H16N6O2/c1-3-5-16-7-13-9-8(16)10-14-15-11(19)18(10)12(20)17(9)6-4-2/h7H,3-6H2,1-2H3,(H,15,19) |
InChI Key |
PAEFKIFVMVUZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C3=NNC(=O)N3C(=O)N2CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.